molecular formula C11H20O3 B15468108 Ethyl 2-acetyl-4-methylhexanoate CAS No. 56314-71-7

Ethyl 2-acetyl-4-methylhexanoate

Cat. No.: B15468108
CAS No.: 56314-71-7
M. Wt: 200.27 g/mol
InChI Key: GACLMUUAECCFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-Acetyl-4-methylhexanoate is a chemical compound for research and development purposes. Structurally, it is an ester derivative of a branched-chain hexanoic acid, featuring both acetyl and ethyl ester functional groups. This molecular architecture is characteristic of compounds studied in areas such as organic synthesis, where similar structures serve as intermediates . Related compounds are also investigated for their applications in fragrance and flavor research, and in the development of biofuels, where methyl and ethyl esters are key subjects of study . Researchers value these compounds for their potential reactivity and utility in constructing more complex molecules. This product is designated For Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or consumer applications. Researchers should consult the safety data sheet (SDS) and conduct their own characterization, including analysis via NMR spectroscopy, to confirm the identity and purity of the product for their specific experimental needs.

Properties

CAS No.

56314-71-7

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-acetyl-4-methylhexanoate

InChI

InChI=1S/C11H20O3/c1-5-8(3)7-10(9(4)12)11(13)14-6-2/h8,10H,5-7H2,1-4H3

InChI Key

GACLMUUAECCFNI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C(=O)C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Phenylacetoacetate

  • Structure : C₁₂H₁₄O₃ (ethyl ester with a phenyl-acetyl substituent) .
  • Key Properties: CAS Registry No.: 5413-05-8 Synonyms: α-acetylbenzeneacetic acid ethyl ester Applications: Precursor in phenethylamine synthesis, intermediate in pharmaceutical manufacturing (e.g., β-blockers or anti-inflammatory agents) .
  • Contrast with Target Compound: Ethyl 2-phenylacetoacetate features an aromatic phenyl group instead of a branched aliphatic chain, which may reduce volatility and alter solubility compared to this compound.

4-Methyl-2-Hexylamine Carbonate

  • Structure : Carbonate ester of 4-methyl-2-hexylamine .
  • Key Properties :
    • Therapeutic Function: Nasal decongestant (U.S. Patent 2,386,273) .
    • Stability: Dissociates slowly at room temperature into amine, CO₂, and water .
  • Contrast with Target Compound: Functional Group: Carbonate vs. acetylated ester. Carbonates are more prone to hydrolysis under mild conditions, whereas acetyl esters (like the target compound) are generally more stable. Bioactivity: The carbonate derivative has direct therapeutic applications, while this compound likely serves as a synthetic intermediate.

Ethyl 2-(2-Methoxy-4-Methylphenoxy)Acetate

  • Structure: C₁₂H₁₆O₄ (ester with methoxy and methylphenoxy substituents) .
  • Key Properties: CAS Registry No.: 667399-57-7 Safety: Requires precautions for inhalation and skin contact, as per GHS guidelines .

Methyl 4-Acetamido-2-Hydroxybenzoate

  • Structure: C₁₀H₁₁NO₄ (ester with acetamido and hydroxyl groups) .
  • Key Properties: Applications: Intermediate in synthesizing chlorinated and brominated benzoate derivatives for pharmaceuticals . Synthesis: Derived from 4-aminosalicylic acid via acetylation and esterification .
  • Contrast with Target Compound :
    • Functional Complexity: The presence of hydroxyl and acetamido groups increases polarity and hydrogen-bonding capacity, which may influence solubility and metabolic pathways compared to the purely aliphatic target compound.

Research Implications and Limitations

  • Gaps in Data: Direct references to this compound are absent in the provided evidence. Comparisons rely on structurally related esters and carbonates.
  • Functional Insights : The acetyl and methyl groups in the target compound likely enhance lipophilicity, making it suitable for lipid-soluble formulations or flavor compounds.
  • Safety and Handling: Based on analogs like ethyl 2-(2-methoxy-4-methylphenoxy)acetate, proper ventilation and protective equipment are recommended during synthesis .

Q & A

Q. Table 1: Key Spectroscopic Benchmarks for this compound

TechniqueExpected Signal/ValueNotes
¹H NMR (CDCl₃)δ 4.1 (q, -OCH₂CH₃), δ 2.1 (s, acetyl)Confirm integration ratios
¹³C NMRδ 170–175 (ester C=O)Compare with DFT predictions
IR1740 cm⁻¹ (ester C=O)Exclude moisture to avoid shifts
GC-MS Retention~8.2 min (HP-5 column)Match with reference standard

Q. Table 2: Common Contaminants and Detection Methods

ContaminantSourceDetection Method
2-Acetyl-4-methylhexanoic acidIncomplete esterificationHPLC (UV at 210 nm)
Diethyl etherSolvent residueGC-MS (m/z 74)
Oxidation byproductsStorage degradationTGA-MS (weight loss peaks)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.